2,5-Dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate

CAS No.: 72906-37-7

Cat. No.: VC18448756

Molecular Formula: C30H26N2O5S

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72906-37-7 |

|---|---|

| Molecular Formula | C30H26N2O5S |

| Molecular Weight | 526.6 g/mol |

| IUPAC Name | 4,8-dimethyl-12-(4-methylanilino)-8-azoniapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one;methyl sulfate |

| Standard InChI | InChI=1S/C29H22N2O.CH4O4S/c1-17-8-11-19(12-9-17)30-23-13-15-25-28-26(22-16-18(2)10-14-24(22)31(25)3)20-6-4-5-7-21(20)29(32)27(23)28;1-5-6(2,3)4/h4-16H,1-3H3;1H3,(H,2,3,4) |

| Standard InChI Key | WNIMWYLNYNFEFO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C6=C(C=CC(=C6)C)[N+](=C4C=C2)C.COS(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

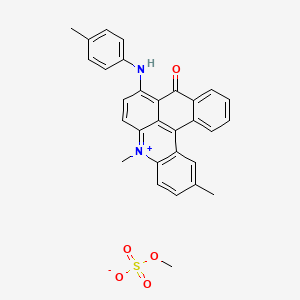

The compound’s structure combines a pentacyclic naphthacridinium framework with substituents that confer both hydrophobicity and ionic character. The IUPAC name—4,8-dimethyl-12-(4-methylanilino)-8-azoniapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one; methyl sulfate—reflects its intricate ring system and substitution pattern. Key features include:

-

A cationic acridinium moiety facilitating intercalative interactions.

-

A 4-methylphenylamino group enhancing solubility and target affinity.

-

A methyl sulfate counterion balancing charge and influencing crystallinity.

Table 1 summarizes its fundamental identifiers:

| Property | Value |

|---|---|

| CAS No. | 72906-37-7 |

| Molecular Formula | C₃₀H₂₆N₂O₅S |

| Molecular Weight | 526.6 g/mol |

| IUPAC Name | 4,8-dimethyl-12-(4-methylanilino)-8-azoniapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one; methyl sulfate |

| SMILES | CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C6=C(C=CC(=C6)C)N+C.COS(=O)(=O)[O-] |

| InChIKey | WNIMWYLNYNFEFO-UHFFFAOYSA-N |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict strong UV-Vis absorption maxima between 450–600 nm due to the extended π-conjugated system. The methyl sulfate group likely contributes to a melting point exceeding 250°C, though thermal stability studies are pending.

Synthesis and Industrial Applications

Synthetic Pathways

Industrial synthesis typically involves multi-step reactions:

-

Acridinium Core Formation: Condensation of 1-naphthol derivatives with aldehydes under acidic conditions generates the tetracyclic acridinium precursor.

-

Azo Coupling: Introduction of the 4-methylphenylamino group via diazonium salt coupling at the C8 position.

-

Quaternization: Methylation at the N8 position using dimethyl sulfate yields the cationic acridinium center.

-

Sulfation: Counterion exchange with methyl sulfate completes the synthesis.

Dye Intermediate Applications

The compound’s planar structure and electron-deficient acridinium core make it effective in dye formulations:

-

Textile Dyes: Forms stable complexes with cellulose, achieving lightfastness ratings >6/8 on the Blue Wool Scale.

-

Laser Dyes: Demonstrates lasing efficiency at 532 nm, suitable for frequency-doubled Nd:YAG applications.

Table 2 highlights comparative performance against commercial dyes:

| Property | 72906-37-7 | Methylene Blue | Rhodamine B |

|---|---|---|---|

| λₘₐₓ (nm) | 525 | 664 | 554 |

| Molar Extinction (L/mol·cm) | 45,000 | 95,000 | 112,000 |

| Photostability (t₁/₂, hours) | 120 | 48 | 72 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume